molecular formula C10H16N2 B13612833 4-(6-Methylpyridin-3-yl)butan-2-amine

4-(6-Methylpyridin-3-yl)butan-2-amine

Cat. No.: B13612833
M. Wt: 164.25 g/mol
InChI Key: NFSJCBIVXCVAOM-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-3-yl)butan-2-amine is a chemical compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivative . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki cross-coupling reaction remains a preferred method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methylpyridin-3-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylpyridin-3-yl)butan-2-ol: A hydroxylated analog with different chemical properties.

    4-(6-Methylpyridin-3-yl)butan-2-one: A ketone analog with distinct reactivity.

    4-(6-Methylpyridin-3-yl)butanoic acid: An acid derivative with unique applications.

Uniqueness

4-(6-Methylpyridin-3-yl)butan-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)butan-2-amine

InChI

InChI=1S/C10H16N2/c1-8(11)3-5-10-6-4-9(2)12-7-10/h4,6-8H,3,5,11H2,1-2H3

InChI Key

NFSJCBIVXCVAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCC(C)N

Origin of Product

United States

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